molecular formula C16H11Cl2NO B8547173 7-Chloro-5-(4-chlorophenyl)-2-methylquinolin-6-ol

7-Chloro-5-(4-chlorophenyl)-2-methylquinolin-6-ol

Cat. No.: B8547173
M. Wt: 304.2 g/mol
InChI Key: CELTUWMUAYWRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-(4-chlorophenyl)-2-methylquinolin-6-ol is a useful research compound. Its molecular formula is C16H11Cl2NO and its molecular weight is 304.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

7-chloro-5-(4-chlorophenyl)-2-methylquinolin-6-ol

InChI

InChI=1S/C16H11Cl2NO/c1-9-2-7-12-14(19-9)8-13(18)16(20)15(12)10-3-5-11(17)6-4-10/h2-8,20H,1H3

InChI Key

CELTUWMUAYWRSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C(=C2C=C1)C3=CC=C(C=C3)Cl)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pd(PPh3)4 (120 mg, 0.1 mmol) was added to a mixture of 5-bromo-7-chloro-2-methylquinolin-6-ol (1D) (345 mg, 1.04 mmol), 4-chlorophenylboronic acid (326 mg, 2.09 mmol) and K2CO3 (2.3 mL 2 M in water, 4.7 mmol) in 1,2-dimethoxyethane (10 mL). The reaction mixture was flushed with nitrogen, heated at 80° C. for 16 hours, and then the volatile component was removed in vacuo. The residue was dissolved in ethyl acetate (100 mL), washed with a NaHCO3 solution, water and brine, dried over Na2SO4, filtered and concentrated in vacuo. The obtained residue was purified by flash chromatography to provide 1E as a white solid (147 mg, 47%). LCMS-ESI+ (m/z): 304.2, 306.2 (M+H)+.
Name
5-bromo-7-chloro-2-methylquinolin-6-ol
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Name
Yield
47%

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